N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
The compound N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (IUPAC name: 2-(1H-indol-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-oxoacetamide) is a structurally complex molecule with a molecular formula of C24H28N4O3 and a molecular weight of 420.513 g/mol . Key features include:
- A piperazine ring substituted with a 4-methoxyphenyl group at the 1-position.
- A propyl chain linking the piperazine to a 2-oxoacetamide moiety.
- A 2-methylindole group attached to the oxoacetamide.
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-18-23(21-6-3-4-7-22(21)27-18)24(30)25(31)26-12-5-13-28-14-16-29(17-15-28)19-8-10-20(32-2)11-9-19/h3-4,6-11,27H,5,12-17H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJALPLVTTTWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C26H36N4O2
- Molecular Weight : 436.6 g/mol
- CAS Number : 2138391-23-6
The presence of the piperazine moiety and the indole ring suggests potential interactions with various neurotransmitter systems, particularly those involved in psychiatric and neurological disorders.
- Serotonin Receptor Modulation : The compound is hypothesized to act as a selective ligand for serotonin receptors, particularly the 5-HT_1A receptor. This interaction is crucial for its potential effects on mood regulation and anxiety relief.
- Dopamine Receptor Interaction : Preliminary studies suggest that the compound may also interact with dopamine receptors, which could play a role in its effects on psychotropic activity.
- Antioxidant Properties : Some derivatives of similar structures have shown antioxidant activity, which may contribute to neuroprotective effects.
In Vitro Studies
In vitro studies using cell lines have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency. For example:
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar compounds containing piperazine and indole structures. The results indicated that these compounds could inhibit tumor growth in vivo, suggesting that this compound may have similar effects.
Study 2: Neuropharmacological Effects
Research conducted on the neuropharmacological profile of related compounds showed significant anxiolytic and antidepressant effects in animal models. The modulation of serotonin receptors was identified as a key mechanism behind these effects, supporting further investigation into this compound for treating mood disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Propyl Linkers and Aromatic Substituents
Several compounds share the piperazine-propyl backbone but differ in aromatic substituents and functional groups. Key examples include:
Oxoacetamide Derivatives with Diverse Side Chains
Compounds sharing the 2-oxoacetamide core but differing in side-chain modifications include:
Table 2: Oxoacetamide-Based Analogues
Key Observations:
Substituent Effects on Physicochemical Properties
- Hydrogen Bonding: The target compound’s 2 H-bond donors and 5 acceptors contrast with 3j–3l, where the benzoylamino group adds more acceptors, possibly affecting solubility or target binding .
- Molecular Weight : The target compound (420.5 g/mol) is lighter than 18a–c (e.g., 18a : ~600 g/mol), which may influence bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
